molecular formula C8H4O3S B13698455 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B13698455
M. Wt: 180.18 g/mol
InChI Key: ODPJSNSWGNLXLK-UHFFFAOYSA-N
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Description

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4O3S It is characterized by a benzodioxole ring fused with a thioxo group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane, which results in the formation of the benzodioxole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the thioxo group under basic conditions.

Major Products Formed

    Oxidation: 2-Thioxobenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 2-Thioxobenzo[d][1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzodioxole derivatives and makes it a valuable compound for further research and development.

Biological Activity

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde (CAS No. 1269252-03-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure

The chemical structure of this compound is characterized by a dioxole ring and a thioether group, which may contribute to its reactivity and biological properties. The molecular formula is C8H6O4SC_8H_6O_4S, with a molecular weight of approximately 198.20 g/mol.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals, showing that modifications to the thioxo group can enhance antioxidant activity. For instance, the presence of electron-donating groups on the benzene ring was correlated with increased radical scavenging activity .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. In vitro studies demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Cytotoxicity Against Cancer Cells

The cytotoxic potential of this compound has been explored in several cancer cell lines. Notably, it showed significant antiproliferative effects against breast cancer cells (MCF-7 and MDA-MB-231). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Case Studies

  • Antioxidant Evaluation : A study conducted by Textor et al. focused on synthesizing derivatives of this compound and assessing their antioxidant activity using DPPH and ABTS assays. Results indicated that certain derivatives had IC50 values comparable to established antioxidants like ascorbic acid, suggesting potential applications in nutraceuticals .
  • Antimicrobial Screening : In a systematic evaluation of antimicrobial agents, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Research Findings

Activity TypeFindingsReferences
AntioxidantSignificant radical scavenging activity; structure-dependent efficacy
AntimicrobialEffective against S. aureus and E. coli; MIC = 32 µg/mL for S. aureus
CytotoxicityInduced apoptosis in breast cancer cell lines; confirmed through caspase assays

Q & A

Q. What are the common synthetic routes for preparing 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde?

Basic
The synthesis typically involves introducing the thioxo (C=S) group into a benzo[d][1,3]dioxole scaffold. A plausible route starts with halogenation (e.g., iodination) of the aromatic ring, followed by formylation at the 5-position. For example, 6-iodobenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via electrophilic substitution, as demonstrated in analogous compounds . Thionation agents like Lawesson’s reagent or phosphorus pentasulfide may replace oxygen with sulfur in the dioxole ring. Purification via column chromatography (10–25% EtOAc/hexanes) is critical, achieving diastereoselectivity up to 10:1 in related systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic
Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.7 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). The thioxo group deshields adjacent carbons, shifting ¹³C signals upfield compared to oxygen analogs .
  • IR Spectroscopy : Confirms the aldehyde (C=O stretch ~1700 cm⁻¹) and thioxo (C=S stretch ~1200–1050 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion validation (e.g., [M-H]⁻ peaks in negative mode) .

Q. How can diastereoselectivity be optimized in cyclization reactions involving this compound?

Advanced
Diastereoselectivity depends on steric and electronic factors. For instance, using p-TsOH·H₂O as a catalyst in THF/benzene under N₂ achieved 10:1 selectivity in acetal formation with diols . Solvent polarity, temperature, and Lewis acid additives (e.g., ZnI₂) also influence outcomes. Computational modeling of transition states could further guide optimization .

Q. What are the mechanistic implications of the thioxo group in catalytic multi-component reactions?

Advanced
The thioxo group enhances electron-withdrawing effects, facilitating nucleophilic attacks at the aldehyde. For example, graphite-catalyzed reactions with aniline and ethyl acetoacetate () show accelerated imine formation due to increased electrophilicity of the aldehyde . Comparative studies with oxygen analogs (e.g., 6-ethoxy derivatives) reveal lower activation barriers in thioxo systems .

Q. How do electronic properties of the thioxo group compare to oxygen analogs in biological applications?

Advanced
The thioxo group increases lipophilicity and modulates redox potential, enhancing membrane permeability in drug candidates. In Alzheimer’s research, thiazolidinedione derivatives (e.g., from ) exhibit improved tau-aggregation inhibition compared to oxygenated analogs . However, the thioxo group may also introduce toxicity risks, requiring careful SAR studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced
Discrepancies in yields (e.g., 58–85% in nitrile formation) arise from variations in catalyst loading (e.g., ZnI₂ vs. TBSCl) and workup protocols . Reproducibility requires strict control of moisture (anhydrous THF) and reaction time (e.g., 48 h for acetal formation vs. overnight for nitriles) . High-throughput screening of conditions is recommended.

Q. What intermediates are critical in the synthesis of this compound?

Basic
Key intermediates include:

  • 6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde : Synthesized via iodination and formylation .
  • Boronate esters : Used in Suzuki-Miyaura couplings to introduce substituents (e.g., ) .
  • Acetal derivatives : Formed with diols under acid catalysis, enabling stereoselective transformations .

Q. How can ambiguities in NMR assignments for this compound be resolved?

Advanced
Ambiguities arise from overlapping aromatic signals and thioxo-induced shielding effects. Strategies include:

  • 2D NMR (COSY, HSQC) : To correlate ¹H-¹³C signals and resolve coupling patterns .
  • Comparative analysis : Benchmark shifts against structurally defined analogs (e.g., 6-ethoxy or 6-methoxy derivatives) .
  • Computational prediction : DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate assignments .

Properties

Molecular Formula

C8H4O3S

Molecular Weight

180.18 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H4O3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-4H

InChI Key

ODPJSNSWGNLXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=S)O2

Origin of Product

United States

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